![molecular formula C22H21N3O6S2 B2535761 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1206989-00-5](/img/structure/B2535761.png)
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O6S2 and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on various research studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N4O6S with a molecular weight of approximately 494.61 g/mol. The structure includes a thiophene ring, oxadiazole moiety, and sulfonamide functional group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H30N4O6S |
Molecular Weight | 494.61 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent modifications to introduce thiophene and sulfonamide groups. Specific methodologies may vary but often include condensation reactions and cyclization processes.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to this one. For instance, derivatives with oxadiazole structures have shown promising activity against various cancer cell lines.
- Case Study : A study demonstrated that related oxadiazole derivatives inhibited the proliferation of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating higher potency .
Antimicrobial Effects
The compound has also been tested for antimicrobial properties. In vitro assays revealed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Research Findings : In a comparative study, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may have anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Experimental Evidence : In vitro experiments showed a reduction in TNF-alpha levels in treated macrophages compared to controls, suggesting an anti-inflammatory mechanism .
The biological activities of this compound are likely attributed to its ability to interact with specific biological targets:
- Oxadiazole Moiety : Known for its role in inhibiting enzymes involved in cancer cell proliferation.
- Sulfonamide Group : Often associated with antimicrobial activity due to its ability to interfere with bacterial folic acid synthesis.
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer research. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, related compounds with similar structural motifs have shown significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing oxadiazole rings has been explored through in silico docking studies. These studies suggest that such compounds may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. The compound's ability to modulate inflammatory pathways makes it a candidate for further development as an anti-inflammatory agent .
Neurological Disorders
Research indicates that oxadiazole derivatives could have implications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been investigated for their ability to inhibit tau aggregation, a hallmark of tauopathies. The unique chemical properties of the oxadiazole group may enhance the bioavailability and efficacy of these compounds in crossing the blood-brain barrier .
Study 1: Anticancer Efficacy
A recent study synthesized various oxadiazole derivatives, including those structurally related to the target compound. The derivatives were tested against several cancer cell lines, revealing that specific modifications to the oxadiazole ring significantly enhanced anticancer activity. For example, modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity against breast and lung cancer cells .
Compound | Cell Line Tested | Percent Growth Inhibition (%) |
---|---|---|
Compound A | SNB-19 | 86.61 |
Compound B | OVCAR-8 | 85.26 |
Compound C | NCI-H40 | 75.99 |
Study 2: Anti-inflammatory Mechanism
In another investigation, molecular docking simulations were conducted to evaluate the binding affinity of the compound to the active site of 5-lipoxygenase. The results indicated a strong interaction between the compound and the enzyme, suggesting that it could effectively inhibit its activity and thereby reduce inflammation .
属性
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-25(15-6-5-7-16(12-15)28-2)33(26,27)19-8-9-32-20(19)22-23-21(24-31-22)14-10-17(29-3)13-18(11-14)30-4/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWUHNQASGSHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。